TiI₄ 相对于 TiCl₄ 在 CVD/ALD 工艺中的低温沉积窗口与键能优势
在半导体薄膜沉积中,TiI₄ 相比 TiCl₄ 具有更低的活化能需求,可实现低于450 °C的低温纯钛薄膜沉积。Ti-I 键比 Ti-Cl 键更易断裂 [1],因此使用 TiI₄ 替代 TiCl₄ 可提高沉积速率并允许更低的反应温度 [2]。在低于450 °C的条件下,TiI₄ 可通过等离子体辅助ALD沉积出纯度 >99.9%、膜密度 ≥4.0 g/cc 的钛薄膜,且对高深宽比结构具有 70%-100% 的台阶覆盖率 [3]。
| Evidence Dimension | CVD/ALD工艺温度与沉积性能 |
|---|---|
| Target Compound Data | TiI₄:可在<450 °C下沉积,纯度>99.9%,膜密度≥4.0 g/cc,台阶覆盖率70%-100% |
| Comparator Or Baseline | TiCl₄:通常需要更高沉积温度以获得可比质量;Ti-Cl键更强,断裂需更高能量 |
| Quantified Difference | 沉积温度差异(TiI₄可实现<450 °C低温沉积);Ti-I vs Ti-Cl 键解离能差异 |
| Conditions | 等离子体辅助原子层沉积(PA-ALD),氩气/氢气等离子体,衬底温度<450 °C,腔室压力0.1-20 Torr |
Why This Matters
对于热预算敏感的先进半导体节点制造(如高深宽比互连结构),选择 TiI₄ 而非 TiCl₄ 是实现低温保形钛薄膜沉积以保护底层器件结构的关键工艺决策。
- [1] US Patent 9,478,438. Method and apparatus to deposit pure titanium thin film at low temperature using titanium tetraiodide precursor. Column 1, lines 15-17. View Source
- [2] PatentHub. Chemistry for chemical vapor deposition of titanium containing films. View Source
- [3] US Patent 9,478,438. Claims and detailed description. View Source
